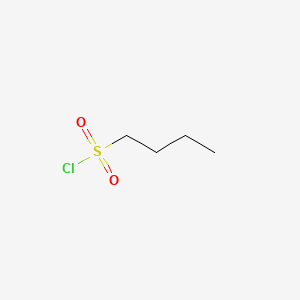
Chlorhydrate de 2'-Aminoacétophénone
Vue d'ensemble
Description
2’-Aminoacetophenone Hydrochloride, also known as ω-Aminoacetophenone Hydrochloride or Phenacylamine Hydrochloride, is a chemical compound with the molecular formula C8H10ClNO. It is a hydrochloride salt form of 2’-Aminoacetophenone, which is an aromatic ketone. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
2’-Aminoacetophenone Hydrochloride has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Aminoacetophenone Hydrochloride typically involves the reaction of α-bromoacetophenone with hexamethylenetetramine in diethyl ether at room temperature for 12 hours. This is followed by treatment with hydrochloric acid in ethanol under reflux conditions for 3 hours . Another method involves the reaction of 2’-Aminoacetophenone with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of 2’-Aminoacetophenone Hydrochloride often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Aminoacetophenone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol, diethyl ether, and dichloromethane .
Major Products Formed
Major products formed from these reactions include oximes, reduced amines, and substituted aromatic compounds. These products have significant applications in organic synthesis and pharmaceutical development .
Mécanisme D'action
The mechanism of action of 2’-Aminoacetophenone Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it is known to affect bacterial metabolism, leading to the production of characteristic odors. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2’-Aminoacetophenone Hydrochloride include:
2-Aminoacetophenone: The parent compound without the hydrochloride salt.
4-Aminoacetophenone: An isomer with the amino group at the para position.
3-Aminoacetophenone: An isomer with the amino group at the meta position
Uniqueness
2’-Aminoacetophenone Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Propriétés
IUPAC Name |
1-(2-aminophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPPYQXBFFQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
551-93-9 (Parent) | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1067091 | |
| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25384-14-9 | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25384-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2'-aminoacetophenone hydrochloride in the synthesis of 3-alkynylpyrrole-2-carboxylates?
A1: In this specific research, 2'-aminoacetophenone hydrochloride serves as a starting material, similar to glycine esters, for the synthesis of 3-alkynylpyrrole-2-carboxylates. [] The reaction proceeds through a transition metal-free mechanism involving Michael addition of the amino group of 2'-aminoacetophenone hydrochloride to the diynone, followed by intramolecular cyclodehydration to form the pyrrole ring. This method offers a versatile approach to generate a variety of substituted pyrroles with good to excellent yields. []
Q2: Are there alternative synthetic routes to 3-alkynylpyrrole-2-carboxylates that do not utilize 2'-aminoacetophenone hydrochloride?
A2: Yes, the research paper itself highlights the use of glycine esters as an alternative starting material for this synthesis. [] This suggests that the reaction mechanism is not strictly dependent on the presence of the phenyl ring in 2'-aminoacetophenone hydrochloride. Exploring other amine-containing compounds with similar reactivity profiles could provide further insights into the scope and limitations of this synthetic methodology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)






![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
